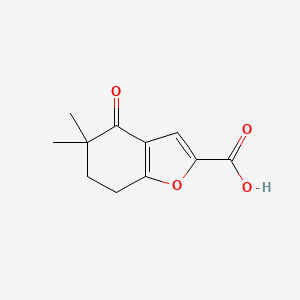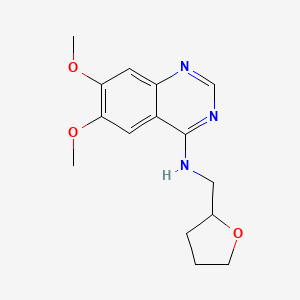![molecular formula C23H25NO4 B2520313 1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-77-0](/img/structure/B2520313.png)
1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and their analogues has been a subject of interest due to their potential as central nervous system agents. The synthesis process often involves the lithiation of bromobenzhydryl methyl ether, followed by the addition of a piperidone and acid-catalyzed cyclization. N-Dealkylation methods are used to afford derivatives like the demethyl analogue 9a. The introduction of various substituents has been explored to optimize biological activity, such as antitetrabenazine activity, which is a common property of antidepressants . Additionally, the synthesis of N-sulfur derivatives has been reported, with some compounds showing significant diuretic and antihypertensive activity .
Molecular Structure Analysis
The molecular structure of spiro[isobenzofuran-1(3H),4'-piperidines] is crucial for their affinity and selectivity towards sigma binding sites. The N-substituent plays a significant role in determining the affinity for sigma 1 and sigma 2 binding sites. Compounds with medium-sized N-substituents show potent but unselective binding, while larger lipophilic substituents lead to high affinity and selectivity for sigma 2 binding sites. The position of substituents on the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] system mainly affects the affinity for sigma 1 binding sites .
Chemical Reactions Analysis
The chemical reactivity of spiro[isobenzofuran-1(3H),4'-piperidines] is influenced by the substituents on the nitrogen and the benzene ring. For instance, the introduction of substituents like fluorine or trifluoromethyl groups in specific positions on the isobenzofuran ring can significantly alter the affinity for sigma binding sites. The exchange of the isobenzofuran moiety with other heterocycles like thioisobenzofuran, benzofuran, or benzopyran also impacts both affinity and selectivity for sigma binding sites .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro[isobenzofuran-1(3H),4'-piperidines] derivatives are influenced by their structural features. The introduction of different substituents can lead to variations in potency and selectivity as central nervous system agents. For example, compound 2e, which contains a 4-fluorobenzoyl substituent, showed significant potency in the Sidman avoidance paradigm in rats and was active in inhibiting monkey avoidance, indicating its potential as a neuroleptic without nonselective dopamine-receptor blocking effects . The diuretic and antihypertensive properties of N-sulfur derivatives also highlight the importance of structural modifications in determining the biological activities of these compounds .
Scientific Research Applications
Synthesis and Drug Discovery Applications
Spiropiperidines, including compounds like 1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one, are increasingly popular in drug discovery due to their three-dimensional chemical space exploration. The synthesis strategies for spiropiperidines involve the formation of the spiro-ring on preformed piperidine or carbo-/heterocyclic rings. These compounds are primarily synthesized for drug discovery projects, highlighting their potential in developing novel therapeutic agents (Griggs, Tape, & Clarke, 2018).
Antioxidant Properties and Radical Scavenging
Chroman derivatives, part of the compound's structure, are noted for their antioxidant potential. Chromones, similar in structure, have shown significant radical scavenging activities, which are crucial for delaying or inhibiting cell impairment leading to diseases. The antioxidant properties of these compounds are linked to their chemical structure, which includes a double bond and a carbonyl group in the chromone and hydroxyl groups at specific positions, contributing to their radical scavenging activity (Yadav, Parshad, Manchanda, & Sharma, 2014).
Applications in Anticancer Research
Spirocompounds, including spiropiperidines and chroman derivatives, exhibit promising anticancer potential. Their unique three-dimensional structure and ability to interact with various biological targets make them suitable candidates for anticancer drug development. Research on spirocompounds has shown their efficacy in targeting different cancer types, suggesting the potential of 1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one in anticancer applications (Bora, Kaushal, & Shankaraiah, 2021).
Photochromic and Fluorescent Applications
Spiropiperidine and chroman derivatives also find applications in the development of photochromic and fluorescent materials. The unique structural features of these compounds allow them to undergo reversible transformations under different stimuli, such as light, temperature, and pH changes. This property is exploited in creating sensors, optical elements, and other novel materials with potential applications in various fields (Xia, Xie, & Zou, 2017).
properties
IUPAC Name |
1'-(4-propan-2-yloxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-16(2)27-18-9-7-17(8-10-18)22(26)24-13-11-23(12-14-24)15-20(25)19-5-3-4-6-21(19)28-23/h3-10,16H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNENRNLXXOPKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)acetic acid](/img/structure/B2520234.png)


![[3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2520237.png)

![(2-Fluoro-5-methylphenyl)-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]cyanamide](/img/structure/B2520240.png)
![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2520243.png)
![Ethyl 10-cyano-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-11-carboxylate](/img/structure/B2520245.png)
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one](/img/structure/B2520246.png)

![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2520248.png)
![1-[(4-Phenylpiperazin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B2520249.png)
![(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperidino}-2-propen-1-one](/img/structure/B2520251.png)
![4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2520253.png)